molecular formula C14H14N2O3S B2411911 2-phenyl-N-(4-sulfamoylphenyl)acetamide CAS No. 331274-56-7

2-phenyl-N-(4-sulfamoylphenyl)acetamide

Cat. No.: B2411911
CAS No.: 331274-56-7
M. Wt: 290.34 g/mol
InChI Key: JWDLYKTZCRIGNW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Phenylacetamido)benzenesulfonamide typically involves the reaction of phenylacetic acid with 4-aminobenzenesulfonamide. The reaction is carried out under controlled conditions, often involving the use of coupling agents such as carbodiimides to facilitate the formation of the amide bond . The reaction conditions may include:

    Temperature: Typically maintained at room temperature to 50°C.

    Solvent: Commonly used solvents include dichloromethane or dimethylformamide.

    Catalysts: Catalysts such as N,N’-dicyclohexylcarbodiimide (DCC) may be used to enhance the reaction efficiency.

Industrial Production Methods

In an industrial setting, the production of 4-(2-Phenylacetamido)benzenesulfonamide may involve large-scale batch reactors with precise control over reaction parameters. The use of automated systems ensures consistent product quality and yield. The purification of the final product is typically achieved through recrystallization or chromatographic techniques .

Chemical Reactions Analysis

Types of Reactions

4-(2-Phenylacetamido)benzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(2-Phenylacetamido)benzenesulfonamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(2-Phenylacetamido)benzenesulfonamide involves its interaction with specific molecular targets, such as carbonic anhydrase enzymes. By inhibiting these enzymes, the compound can disrupt cellular processes that are crucial for the survival and proliferation of cancer cells. The inhibition of carbonic anhydrase leads to alterations in pH regulation and metabolic pathways, ultimately inducing apoptosis in cancer cells .

Properties

IUPAC Name

2-phenyl-N-(4-sulfamoylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O3S/c15-20(18,19)13-8-6-12(7-9-13)16-14(17)10-11-4-2-1-3-5-11/h1-9H,10H2,(H,16,17)(H2,15,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWDLYKTZCRIGNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(=O)NC2=CC=C(C=C2)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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